molecular formula C20H17N5O4 B6587069 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide CAS No. 1207002-85-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide

カタログ番号 B6587069
CAS番号: 1207002-85-4
分子量: 391.4 g/mol
InChIキー: QQECUHBVBRZDNK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide” is a small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a new antibacterial compound that combines sulfonamide and benzodioxane fragments in its framework .


Synthesis Analysis

The synthesis of such compounds involves the combination of sulfonamide and benzodioxane fragments . The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .


Molecular Structure Analysis

The molecular structure of this compound was determined using various spectroscopy techniques. For instance, a significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its empirical formula (Hill Notation): C12H15NO3, molecular weight: 221.25, and its form as a solid . The SMILES string representation of the molecule is O=C (CCC)NC1=CC2=C (C=C1)OCCO2 .

科学的研究の応用

Antibacterial Activity

Several studies have explored the antibacterial properties of N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide. Researchers have tested its efficacy against both Gram-negative and Gram-positive bacterial strains. Preliminary results indicate that this compound exhibits potent therapeutic potential, making it a promising candidate for novel antibacterial agents .

Biofilm Inhibition

Biofilms, which are complex microbial communities adhering to surfaces, pose challenges in healthcare and industry. N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide has shown inhibitory effects on bacterial biofilm formation. Its unique chemical structure may disrupt biofilm matrices, making it valuable for combating biofilm-related infections .

Medicinal Chemistry

The compound’s triazoloquinazoline moiety suggests potential interactions with biological targets. Medicinal chemists explore its binding affinity to receptors, enzymes, or proteins. Rational drug design efforts may utilize N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide as a scaffold for developing new therapeutic agents .

Structure-Activity Relationship (SAR) Studies

Researchers investigate the relationship between the compound’s structure and its biological activity. By synthesizing analogs and modifying specific functional groups, they aim to optimize its pharmacological properties. SAR studies provide insights into how subtle changes impact efficacy and selectivity .

Computational Modeling

Molecular dynamics simulations and quantum mechanical calculations can predict the compound’s behavior in biological environments. Researchers explore its binding modes, stability, and interactions with target proteins. Such computational insights guide experimental design and drug development .

Toxicology and Safety Assessment

Before clinical use, toxicologists evaluate the safety profile of N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide. Animal studies assess its toxicity, metabolism, and potential adverse effects. Understanding its safety parameters is crucial for future drug development .

Safety and Hazards

The safety information available indicates that the compound is classified under Acute Tox. 4 Oral according to the GHS07 hazard classification . This suggests that it may be harmful if swallowed.

将来の方向性

The future directions for this compound could involve further exploration of its antibacterial potential, given its promising results in biofilm inhibition studies against Escherichia coli and Bacillus subtilis . Additionally, due to its moderate to weak inhibition of cholinestrases and lipoxygenase enzymes , it could be studied further for potential therapeutic applications in diseases related to these enzymes.

特性

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4/c1-12-3-2-4-14-18(12)21-11-24-19(14)23-25(20(24)27)10-17(26)22-13-5-6-15-16(9-13)29-8-7-28-15/h2-6,9,11H,7-8,10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQECUHBVBRZDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=NN(C(=O)N3C=N2)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。